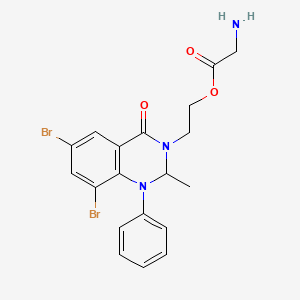
2-(6,8-Dibromo-2-methyl-4-oxo-1-phenyl-1,2-dihydroquinazolin-3(4H)-yl)ethyl 2-aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6,8-Dibromo-2-methyl-4-oxo-1-phenyl-1,2-dihydroquinazolin-3(4H)-yl)ethyl 2-aminoacetate is a useful research compound. Its molecular formula is C19H19Br2N3O3 and its molecular weight is 497.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(6,8-Dibromo-2-methyl-4-oxo-1-phenyl-1,2-dihydroquinazolin-3(4H)-yl)ethyl 2-aminoacetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C20H19Br2N3O3
- Molecular Weight : 509.19 g/mol
- Density : 1.61 g/cm³
- Boiling Point : 610°C at 760 mmHg
- Flash Point : 322.7°C
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored, including the use of bromination and cyclization methods to form the quinazoline core structure. The effectiveness of these methods is often evaluated based on yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazoline derivatives, including our compound of interest. For instance, a related compound demonstrated significant inhibition of cell viability in triple-negative breast cancer cell lines (MDA-MB-231) by up to 55% at a concentration of 10 μM after three days of treatment . This suggests that similar derivatives may exhibit comparable antitumor effects.
COX-2 Inhibition
The compound's structural analogs have been evaluated for their cyclooxygenase-2 (COX-2) inhibitory activities. A study reported that certain quinazoline derivatives exhibited COX-2 inhibition ranging from 27.72% to 80.1% at varying concentrations . This indicates that modifications in the quinazoline structure can significantly affect anti-inflammatory activity.
Antimicrobial Activity
Quinazoline derivatives are also noted for their antimicrobial properties. Research indicates that certain synthesized quinazolines derived from dibromo compounds show promising antimicrobial activity against various pathogens . The mechanism often involves interference with bacterial cell wall synthesis or function.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Concentration (μM) | Inhibition (%) |
|---|---|---|---|
| 2-(6,8-Dibromo derivative) | Antitumor | 10 | 55 |
| Related Quinazoline | COX-2 Inhibition | 20 | 47.1 |
| Dibromo Quinazoline | Antimicrobial | Varies | Significant |
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives often correlates with specific structural features. For example:
- The presence of bromine substituents at positions 6 and 8 enhances biological activity.
- The introduction of various functional groups on the phenyl ring can modulate both potency and selectivity for targets such as COX enzymes.
Properties
Molecular Formula |
C19H19Br2N3O3 |
|---|---|
Molecular Weight |
497.2 g/mol |
IUPAC Name |
2-(6,8-dibromo-2-methyl-4-oxo-1-phenyl-2H-quinazolin-3-yl)ethyl 2-aminoacetate |
InChI |
InChI=1S/C19H19Br2N3O3/c1-12-23(7-8-27-17(25)11-22)19(26)15-9-13(20)10-16(21)18(15)24(12)14-5-3-2-4-6-14/h2-6,9-10,12H,7-8,11,22H2,1H3 |
InChI Key |
POKPEFBLKRMYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(=O)C2=C(N1C3=CC=CC=C3)C(=CC(=C2)Br)Br)CCOC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















